4-Amino-6-(trifluoromethyl)nicotinic acid
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Overview
Description
4-Amino-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H5F3N2O2 and a molecular weight of 206.12 g/mol It is a derivative of nicotinic acid, characterized by the presence of an amino group at the 4-position and a trifluoromethyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method includes the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in the presence of a polar organic solvent under alkaline conditions . This is followed by cyclization and hydrolysis to yield the desired product. Another method involves the use of methyl acrylate, palladium chloride, and copper chloride, with the reaction monitored by gas chromatography .
Industrial Production Methods: For industrial production, the process is optimized for high yield and purity. The raw materials used are generally inexpensive and readily available, and the reaction conditions are designed to be simple and efficient, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or amines in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Amino-6-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the HIV-1 reverse transcriptase-associated ribonuclease H function, making it a promising candidate for antiviral therapy . The compound acts by binding to conserved regions within the enzyme, thereby blocking its activity and preventing viral replication.
Comparison with Similar Compounds
- 2-Amino-6-(trifluoromethyl)nicotinic acid
- 4-(Trifluoromethyl)nicotinic acid
- 4-Amino-3-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 4-Amino-6-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. For example, the presence of both an amino group and a trifluoromethyl group at specific positions enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5F3N2O2 |
---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
4-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-1-4(11)3(2-12-5)6(13)14/h1-2H,(H2,11,12)(H,13,14) |
InChI Key |
OXIDMTHROAKPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)N |
Origin of Product |
United States |
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